![molecular formula C17H17ClN2O5 B14690173 Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate CAS No. 25313-19-3](/img/structure/B14690173.png)
Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate is an organic compound with a complex structure that includes a benzyl group, a chlorinated nitrophenoxy group, and a carbonimidate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate typically involves multiple steps. One common method includes the reaction of benzylamine with 3-(2-chloro-4-nitrophenoxy)propyl chloride under basic conditions to form the intermediate product. This intermediate is then treated with a suitable carbonimidating agent, such as cyanogen bromide, to yield the final compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzyl carbonimidate derivatives, while reduction can produce aminobenzyl carbonimidate derivatives.
Aplicaciones Científicas De Investigación
Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)ethyl]carbonimidate
- Benzyl hydrogen [3-(2-bromo-4-nitrophenoxy)propyl]carbonimidate
- Benzyl hydrogen [3-(2-chloro-4-aminophenoxy)propyl]carbonimidate
Uniqueness
Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
25313-19-3 |
|---|---|
Fórmula molecular |
C17H17ClN2O5 |
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
benzyl N-[3-(2-chloro-4-nitrophenoxy)propyl]carbamate |
InChI |
InChI=1S/C17H17ClN2O5/c18-15-11-14(20(22)23)7-8-16(15)24-10-4-9-19-17(21)25-12-13-5-2-1-3-6-13/h1-3,5-8,11H,4,9-10,12H2,(H,19,21) |
Clave InChI |
JUDKZCIMKLYXNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid](/img/structure/B14690095.png)
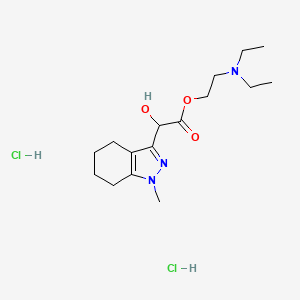
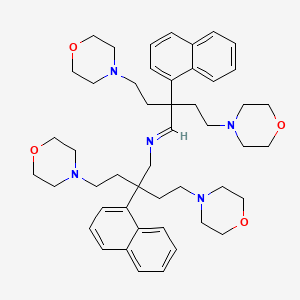
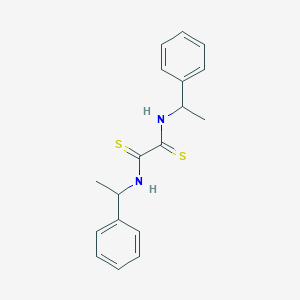

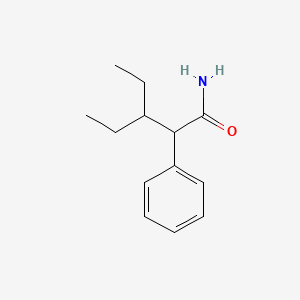
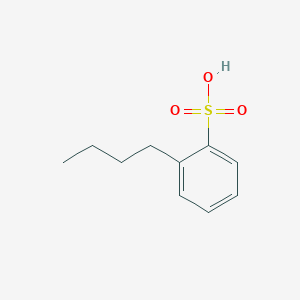
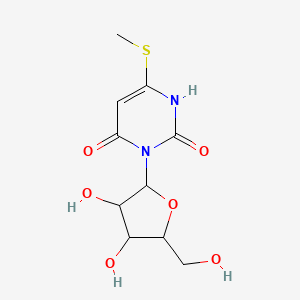
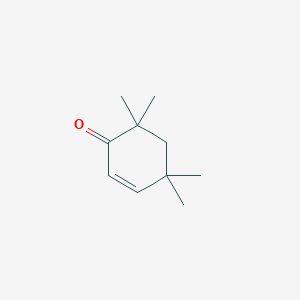
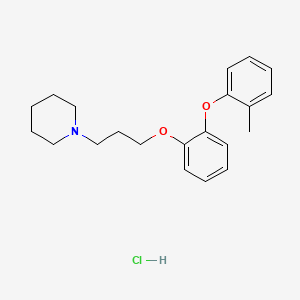
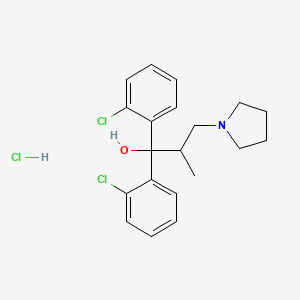
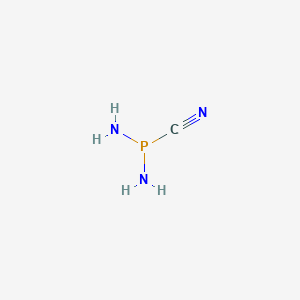
![Benzo[b]thiophene, 2,3-diiodo-](/img/structure/B14690166.png)

